Macluraxanthone

Antioxidant DPPH assay Xanthone SAR

Macluraxanthone is a trihydroxylated pyranoxanthone with empirically validated, structure-dependent bioactivity essential for reproducible research. Key differentiators: (1) DPPH radical scavenging IC50 6.32 μg/mL—its 5-O-methyl analog is completely inactive, confirming hydroxyl-dependent redox activity via catechol moiety; (2) antiplasmodial IC50 0.27–0.36 μg/mL against chloroquine-sensitive and -resistant P. falciparum strains; (3) broad-spectrum cytotoxicity ED50 2.25–5.26 μM across THP-1, A549, and HepG2 cell lines; (4) NO inhibition IC50 <16 μM in LPS-stimulated RAW264.7 macrophages. Substituting generic xanthones or O-alkylated derivatives risks total activity loss. Procure macluraxanthone for validated, mechanistically characterized antioxidant, antimalarial, cytotoxic, and anti-inflammatory screening.

Molecular Formula C23H22O6
Molecular Weight 394.4 g/mol
CAS No. 5848-14-6
Cat. No. B191769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacluraxanthone
CAS5848-14-6
SynonymsNSC 107228;  3-Hydroxyblancoxanthone;  12-(1,1-Dimethyl-2-propen-1-yl)-5,9,10-trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one
Molecular FormulaC23H22O6
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC(=C4O)O)O)C
InChIInChI=1S/C23H22O6/c1-6-22(2,3)15-19-12(9-10-23(4,5)29-19)17(26)14-16(25)11-7-8-13(24)18(27)20(11)28-21(14)15/h6-10,24,26-27H,1H2,2-5H3
InChIKeyXRVLGJCHUWXTDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macluraxanthone (CAS 5848-14-6): A Trihydroxylated Pyranoxanthone Natural Product with Multi-Target Pharmacological Activity


Macluraxanthone (McX) is a naturally occurring trihydroxylated pyranoxanthone with the molecular formula C23H22O6 and molecular weight 394.14, belonging to the xanthone family and characterized by a pyran ring and a prenyl side chain [1]. It has been isolated from multiple plant genera including Maclura, Garcinia, Calophyllum, and Allanblackia [2], and is recognized for its significant antioxidant, antimalarial, cytotoxic, and anti-inflammatory activities [3].

Why Macluraxanthone (CAS 5848-14-6) Cannot Be Interchanged with Other Xanthone Analogs in Research Applications


Structural modifications among xanthone derivatives critically alter their biological performance, and macluraxanthone exhibits activity profiles that differ substantially from structurally similar compounds [1]. Minor changes such as methylation of the hydroxyl group completely abolish antioxidant activity, while differential substitution patterns yield distinct redox behavior and target engagement [2]. Consequently, substitution with a generic 'xanthone' or even a close structural analog without empirical validation introduces substantial uncertainty into research outcomes. The quantitative evidence presented below establishes macluraxanthone's differentiated performance across multiple pharmacologically relevant assays relative to its nearest structural comparators [3].

Macluraxanthone (CAS 5848-14-6): Quantified Differentiation Against Structural Analogs


DPPH Radical Scavenging Activity: Macluraxanthone vs. 5-O-Methylmacluraxanthone

In a direct head-to-head comparison of two xanthones co-isolated from Garcinia nigrolineata leaves, macluraxanthone demonstrated significant DPPH radical scavenging activity with an IC50 of 6.32 μg/mL, whereas 5-O-methylmacluraxanthone was completely inactive in the same assay system [1]. This striking functional divergence arises from a single structural difference: methylation of the C-5 hydroxyl group in 5-O-methylmacluraxanthone eliminates the free phenolic hydroxyl required for hydrogen atom donation to DPPH radicals.

Antioxidant DPPH assay Xanthone SAR

Electrochemical Redox Behavior and Antioxidant Mechanism: Macluraxanthone vs. Osajaxanthone

A direct comparative electroanalytical study evaluated the redox behavior of macluraxanthone (McX) and osajaxanthone (OjX) using cyclic voltammetry at a glassy carbon electrode [1]. McX exhibited a well-defined quasireversible anodic process at pH 7 attributed to oxidation of its catechol moiety, correlating directly with its antioxidant/reducing activity measured by DPPH assay [2]. In contrast, osajaxanthone—a structurally similar xanthone—demonstrated non-antioxidant activity under identical conditions, confirming that the catechol structural feature present in McX but absent in OjX is the mechanistic determinant of redox-active antioxidant behavior [3].

Electroanalytical chemistry Cyclic voltammetry Catechol moiety

Anti-Cancer Cytotoxicity Across Multiple Cell Lines: Macluraxanthone vs. 10-O-Methylmacluraxanthone

In a study evaluating compounds isolated from Garcinia schomburgkiana, both macluraxanthone and its 10-O-methylated derivative demonstrated potent cytotoxicity across three cancer cell lines (THP-1, A549, and HepG2) [1]. The ED50 values for macluraxanthone ranged from 2.25 ± 0.14 to 5.26 ± 0.13 μM, while 10-O-methylmacluraxanthone showed similar potency in the same range [2]. Unlike the DPPH antioxidant context where O-methylation abolished activity, this cytotoxic context shows retained potency, indicating that methylation at the C-10 position does not impair anti-proliferative mechanisms. However, macluraxanthone retains the unmodified hydroxyl repertoire enabling broader multi-target activity across both antioxidant and cytotoxic dimensions.

Cytotoxicity Anticancer ED50

Antiplasmodial Activity: Macluraxanthone as Most Active Compound Among Allanblackia Phenolics

In a systematic evaluation of phenolic compounds isolated from Allanblackia species for antiplasmodial activity against Plasmodium falciparum strains, macluraxanthone was identified as the most active compound among all tested isolates [1]. It demonstrated IC50 values of 0.36 μg/mL against the F32 chloroquine-sensitive strain and 0.27 μg/mL against the FcM29 chloroquine-resistant strain [2]. Other xanthones evaluated in the same study, including 1,7-dihydroxyxanthone, rubraxanthone, allaxanthone C, and allaxanthone B, exhibited substantially higher IC50 values (exact comparator data unavailable, but authors designated macluraxanthone as 'most active') [3].

Antimalarial Plasmodium falciparum Antiplasmodial

Nitric Oxide (NO) Inhibition for Anti-Inflammatory Activity: Macluraxanthone Among Most Potent Mesua Xanthones

In an evaluation of phytochemical constituents from Mesua species for NO inhibition in LPS-stimulated RAW264.7 macrophages, macluraxanthone (compound 7) was one of three xanthones exhibiting significant anti-inflammatory activity with IC50 values below 16.0 μM [1]. The other active compounds were α-mangostin (compound 10) and mesuarianone diacetate B (compound 13), while multiple other xanthones and coumarins tested in the same assay failed to reach the <16.0 μM activity threshold [2].

Anti-inflammatory Nitric oxide inhibition RAW264.7 macrophages

Optimal Research and Procurement Scenarios for Macluraxanthone (CAS 5848-14-6) Based on Quantitative Evidence


Antioxidant Research Requiring Free Phenolic Hydroxyl-Dependent Activity

Macluraxanthone is indicated for studies investigating hydroxyl-dependent radical scavenging mechanisms. As established in Section 3, the compound demonstrates DPPH IC50 of 6.32 μg/mL while its 5-O-methylated analog is completely inactive [1]. Researchers requiring a xanthone scaffold with proven, mechanistically characterized redox activity—attributed to the catechol moiety and validated by cyclic voltammetry [2]—should procure macluraxanthone rather than O-alkylated xanthone derivatives that lack free phenolic hydroxyl groups.

Antimalarial Drug Discovery and Plasmodium falciparum Screening

Macluraxanthone is a validated positive control or lead scaffold for antiplasmodial screening programs. It exhibits IC50 values of 0.36 μg/mL (F32) and 0.27 μg/mL (FcM29) against chloroquine-sensitive and -resistant P. falciparum strains, respectively, and was identified as the most active compound among a panel of Allanblackia-derived phenolics [3]. Researchers seeking a benchmark xanthone with sub-microgram/mL antimalarial potency for comparative studies should prioritize macluraxanthone over less active xanthone analogs from the same natural source.

Multi-Target Cytotoxicity Screening Against Diverse Cancer Cell Lines

Macluraxanthone is appropriate for broad-spectrum cytotoxicity screening applications. As demonstrated in Section 3, it exhibits potent ED50 values ranging from 2.25 to 5.26 μM across THP-1, A549, and HepG2 cell lines [4]. Additionally, independent studies confirm cytotoxic activity against A549 lung cancer cells (ED50 15.38 μg/mL) [5] and a broader panel of cell lines with ED50 of 1.85–11.76 μM [6]. This multi-cell-line activity profile supports procurement of macluraxanthone as a versatile cytotoxic xanthone for anti-cancer screening campaigns.

Anti-Inflammatory Assay Development Using NO Inhibition Readout

Macluraxanthone serves as a suitable xanthone positive control or test compound for NO inhibition assays in LPS-stimulated RAW264.7 macrophages, with demonstrated IC50 < 16.0 μM [7]. Among Mesua-derived secondary metabolites, only three xanthones (including macluraxanthone) achieved this activity threshold [8]. Researchers requiring a xanthone with validated anti-inflammatory activity via NO pathway modulation should select macluraxanthone over the majority of structurally related but less active xanthones from the same chemical space.

Technical Documentation Hub

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